![molecular formula C12H9F3N2O2S B2459276 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid CAS No. 928003-03-6](/img/structure/B2459276.png)
4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their SMILES string and InChI key. For example, the SMILES string for “2-Methyl-3-(trifluoromethyl)aniline” isCc1c(N)cccc1C(F)(F)F and its InChI key is TWLDBACVSHADLI-UHFFFAOYSA-N . The SMILES string for “4-Methyl-3-(trifluoromethyl)aniline” is Cc1ccc(N)cc1C(F)(F)F and its InChI key is JBCDCYFEJQHTTA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. For example, “2-Methyl-3-(trifluoromethyl)aniline” has a melting point of 38-42 °C . “4-Methyl-3-(trifluoromethyl)aniline” has a boiling point of 204 °C and a density of 1.220 g/mL at 25 °C .Mechanism of Action
4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid binds to the ATP-binding site of BTK, preventing its phosphorylation and activation. This leads to downstream inhibition of BCR signaling, including the activation of PI3K/AKT and NF-κB pathways. The inhibition of BTK also leads to decreased cell proliferation and survival in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. In preclinical models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to enhance the function of regulatory T cells, which play a role in maintaining immune tolerance.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling without affecting other signaling pathways. This makes this compound a promising candidate for combination therapy with other anti-cancer agents. However, this compound has also been shown to have off-target effects on other kinases, such as JAK2 and FLT3, which may limit its clinical utility.
Future Directions
There are several future directions for research on 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid. One area of interest is the development of combination therapies with other anti-cancer agents, such as venetoclax and lenalidomide. Another area of interest is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, there is interest in exploring the immunomodulatory effects of this compound in other disease settings, such as autoimmune disorders. Finally, there is ongoing research to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its clinical efficacy.
Synthesis Methods
The synthesis of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid involves a multi-step process, starting with the reaction of 3-(trifluoromethyl)aniline with methyl thioglycolate to form 3-(trifluoromethyl)anilinothioacetic acid. This intermediate is then reacted with 2-bromo-4-methylthiazole to give the desired product, this compound. The synthesis has been reported in several publications, including a patent from Takeda Pharmaceutical Company Limited.
Scientific Research Applications
4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK activity, resulting in decreased BCR signaling, cell proliferation, and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.
Safety and Hazards
These compounds can pose various safety hazards. For example, “2-Methyl-3-(trifluoromethyl)aniline” is classified as a combustible solid and can cause eye irritation . “4-Methyl-3-(trifluoromethyl)aniline” is also classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory system toxicity .
properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)20-11(16-6)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQOFFQRWPDFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
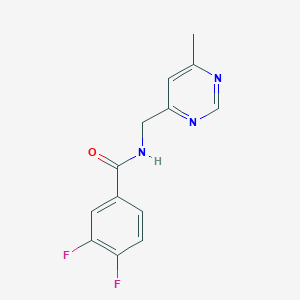
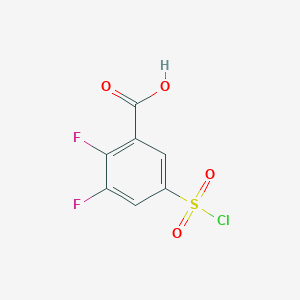

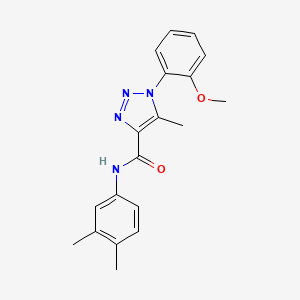
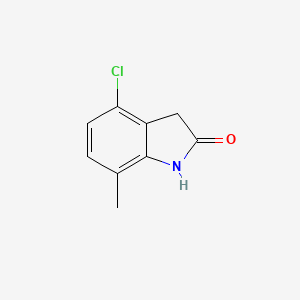
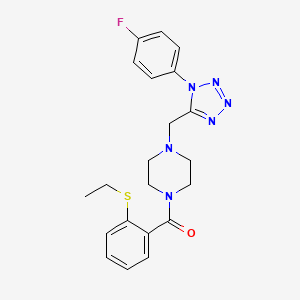
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)